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Introduction

Eprodisate disodium (formerly known as NC-503, brand name Kiacta®) is a sulfonated small
molecule designed to interfere with the formation and deposition of amyloid A (AA) fibrils, a
hallmark of AA amyloidosis. This debilitating disease is a common complication of chronic
inflammatory conditions. Understanding the pharmacokinetic profile and bioavailability of
eprodisate is crucial for its clinical application and further development. This guide provides a
comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of
eprodisate disodium, supported by available quantitative data, detailed experimental
methodologies, and visual representations of key processes.

Pharmacokinetic Profile of Eprodisate Disodium

The pharmacokinetic properties of eprodisate have been characterized through Phase | studies
in healthy volunteers and in patients with AA amyloidosis. These studies have revealed a profile
characterized by rapid absorption, high inter-individual variability, and renal excretion.

Absorption and Bioavailability

Following oral administration, eprodisate is rapidly absorbed, with maximum plasma
concentrations (Tmax) typically reached within 15 to 60 minutes.[1] Pre-clinical investigations
suggested good oral bioavailability, and the compound is not significantly bound to plasma
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proteins.[1] However, a notable characteristic of eprodisate's absorption is the high inter-
individual variability in plasma concentrations, with coefficients of variation for Cmax and AUC
reaching up to 90% and 70%, respectively.[1]

Pharmacokinetic analyses have indicated non-linear pharmacokinetics, and a population
pharmacokinetic model identified that the dose of eprodisate can affect its bioavailability.[1]
Specifically, a 30% decrease in bioavailability was observed when the dose was increased from
400 mg twice daily to 1200 mg twice daily in patients with AA amyloidosis.[1] The absolute
bioavailability of eprodisate in humans has not been detailed in publicly available literature.

The systemic availability of eprodisate can be influenced by the presence of food. Clinical
studies have been conducted to assess the effect of food on the pharmacokinetics of
eprodisate; however, specific quantitative data on the changes in Cmax and AUC in fed versus
fasted states are not readily available in the public domain. In a pivotal Phase Il clinical trial,
eprodisate was administered to patients at least one hour before or two hours after a meal,
suggesting a potential for food-drug interaction.

Distribution

Specific details regarding the volume of distribution of eprodisate in humans are not extensively
reported. Pre-clinical data indicate that eprodisate is not protein-bound, which would
theoretically allow for wider distribution into tissues.

Metabolism

Eprodisate does not appear to undergo significant metabolism. Studies have shown that it is
not metabolized by cytochrome P450 (CYP) enzymes, nor does it undergo sulfation or
glucuronidation.

EXxcretion

The primary route of elimination for eprodisate is through the kidneys. Consequently, renal
function is a critical factor influencing its clearance. In patients with renal impairment, the
plasma concentration of eprodisate is increased, necessitating dose adjustments. The mean
terminal half-life of eprodisate in plasma has been reported to range from 15.7 to 25.7 hours.
Steady-state plasma concentrations are typically achieved within 3 to 4 days of consistent
dosing.
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Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for
eprodisate disodium. Due to the high inter-individual variability, these values should be
interpreted with caution.

Table 1: Single and Multiple Dose Pharmacokinetics in Healthy Volunteers (Oral Administration)

Parameter Single Dose (100-2400 mg)  Multiple Rising Oral Dose
Tmax (Time to Maximum ) 5
) 15 - 60 minutes Not Specified
Concentration)
t¥2 (Plasma Half-Life) Not Specified ~10 - 20 hours
Cmax (Maximum Plasma High inter-individual variability N
' Not Specified
Concentration) (CV up to 90%)

High inter-individual variability .
AUC (Area Under the Curve) Not Specified
(CV up to 70%)

Steady State Not Applicable Achieved by 3 to 4 days

Table 2: Dosing Regimen in Patients with AA Amyloidosis (Phase Ill EFAAT Trial)

Creatinine Clearance Daily Dose of Eprodisate

< 30 mL/minute 800 mg (administered in two divided doses)
30 - 80 mL/minute 1600 mg (administered in two divided doses)
> 80 mL/minute 2400 mg (administered in two divided doses)

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic
studies. The following sections outline the typical experimental designs and analytical methods
used to evaluate eprodisate.
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Clinical Study Design

Pharmacokinetic assessments of eprodisate were conducted as part of Phase | single and
multiple ascending dose studies in healthy volunteers, as well as in dedicated food-effect
studies. The pivotal Phase lll trial (EFAAT) in patients with AA amyloidosis also included
pharmacokinetic evaluations.

A typical single ascending dose study would involve the administration of increasing doses of
eprodisate to different cohorts of healthy subjects. Blood samples are collected at predefined
time points before and after drug administration to characterize the plasma concentration-time
profile. Multiple ascending dose studies follow a similar protocol but involve repeated dosing to
assess drug accumulation and steady-state pharmacokinetics.

Food-effect studies are generally designed as crossover studies where subjects receive the
drug under both fasted and fed conditions, with a washout period between treatments.

Bioanalytical Methodology

The quantification of eprodisate in biological matrices such as plasma and urine is critical for
pharmacokinetic analysis.

Plasma and urine concentrations of eprodisate have been determined using validated High-
Performance Liquid Chromatography (HPLC) methods.

o Lower Limit of Quantification (LLOQ): The reported LLOQ for eprodisate in plasma is 50
ng/mL. For urine, the LLOQ has been reported as 1 or 2.94 ug/mL.

* Method Validation: The bioanalytical methods used were validated according to established
regulatory standards, meeting the usual acceptance criteria for parameters such as
specificity, linearity, precision, accuracy, and stability.

While the European Public Assessment Report confirms the use of HPLC, specific details of
the chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and
detector wavelength) are not publicly available.

Visualizations
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Experimental Workflow for a Typical Pharmacokinetic
Study
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Caption: Workflow of a clinical pharmacokinetic study for eprodisate.
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Caption: Factors influencing eprodisate plasma concentrations.

Conclusion

Eprodisate disodium exhibits rapid oral absorption with a notable high inter-individual
variability in its plasma concentrations. Its pharmacokinetics appear to be non-linear, and
bioavailability is influenced by the administered dose. The primary elimination pathway is renal,
making renal function a key determinant of its clearance and necessitating dose adjustments in
patients with impaired kidney function. While the foundational pharmacokinetic properties have
been established, a more detailed public disclosure of quantitative data from clinical trials,
including specific Cmax and AUC values across different dose levels, the precise impact of
food, and the absolute bioavailability, would further enhance the understanding of this
compound for the scientific and drug development community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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